molecular formula C11H14AsNO3S2 B1667615 Arsthinenol CAS No. 119-96-0

Arsthinenol

Cat. No.: B1667615
CAS No.: 119-96-0
M. Wt: 347.3 g/mol
InChI Key: MRUDSZSRLQAPOG-UHFFFAOYSA-N
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Description

Arsthinol (INN) is an organoarsenic compound that was first synthesized in 1949 and initially developed as an antiprotozoal agent . It was marketed for the treatment of intestinal amebiasis and yaws and was noted for being very well tolerated compared to other trivalent organoarsenicals . In recent years, Arsthinol has been investigated for its potential application in oncology research, showing promising in vitro and in vivo antileukemic activity . Studies on NB4 acute promyelocytic leukemia cells have demonstrated that Arsthinol induces growth inhibition at lower concentrations (IC50 = 0.78 ± 0.08 µmol/L after 24 h) than arsenic trioxide (As2O3) or melarsoprol . Furthermore, research into novel formulations has shown that Arsthinol nanosuspensions can limit distribution to the brain while maintaining high concentrations in the bone marrow, potentially improving its therapeutic index in models of leukemia . The compound is a chiral molecule but is typically marketed as the racemate . Arsthinol is characterized by its complex structure, which includes a 1,3,2-dithiarsolane ring . This product is intended for research purposes only.

Properties

IUPAC Name

N-[2-hydroxy-5-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14AsNO3S2/c1-7(15)13-10-4-8(2-3-11(10)16)12-17-6-9(5-14)18-12/h2-4,9,14,16H,5-6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUDSZSRLQAPOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[As]2SCC(S2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14AsNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861753
Record name N-{2-Hydroxy-5-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenyl}acetamide
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Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119-96-0
Record name N-[2-Hydroxy-5-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenyl]acetamide
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Record name Arsthinol [INN]
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Record name Arsthinol
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Record name N-{2-Hydroxy-5-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenyl}acetamide
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Record name Arsthinol
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Record name ARSTHINOL
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Preparation Methods

Modern Optimizations

Recent advancements by Gibaud et al. (2006) refined this method by introducing controlled hydrolysis of acetarsol prior to BAL addition, enhancing reaction efficiency. The pre-hydrolysis step ensures complete solubilization of acetarsol, mitigating side reactions caused by residual acetamide groups. Nuclear magnetic resonance (NMR) studies confirmed that this modification reduces byproduct formation, such as uncomplexed BAL or oxidized arsenic species.

Alternative Methods: Arsine Condensation and Reduction

Reductive Methylation of Arsenic Intermediates

Drawing parallels from arsinothricin synthesis, trivalent arsenic intermediates can undergo methylation to introduce functional groups. For example, AST-OH (a hydroxyarsinothricin derivative) is reduced and methylated with methyl iodide to yield the final antibiotic. Adapting this strategy, hypothetical pathways for arsthinol could involve:

  • Reduction of acetarsol to a trivalent arsenic intermediate.
  • Methylation or thiolation with BAL under controlled conditions.
    However, no published studies have successfully applied this method to arsthinol, necessitating further research.

Comparative Analysis of Synthetic Methods

Efficiency and Scalability

The Friedheim method remains the most practical route due to its simplicity and industrial validation (Table 1). By contrast, arseno compound synthesis requires hazardous reagents like arsines and offers no clear advantage for arsthinol production.

Table 1: Comparison of Arsthinol Preparation Methods

Method Reactants Conditions Advantages Limitations
Friedheim Synthesis Acetarsol, BAL Aqueous, pH 6, 50°C High reproducibility Moderate yields
Binz-Bath Condensation R–AsH, R′–AsX₂ Hypophosphoric acid Forms As=As bonds Irrelevant to arsthinol
Reductive Methylation Trivalent As intermediates Methyl iodide, reducing agents Modular functionalization Untested for arsthinol

Purity and Byproduct Management

Impurities in arsthinol synthesis primarily arise from:

  • Unreacted BAL: Removed via aqueous washes due to its high solubility.
  • Oxidized Arsenic Species: Minimized by maintaining inert atmospheres during reactions.
    High-performance liquid chromatography (HPLC) analyses of commercial Balarsen® batches indicate >95% purity, underscoring the robustness of the Friedheim method.

Emerging Applications and Synthesis Challenges

Anticancer Formulations

Recent studies explore arsthinol’s potential in oncology, necessitating high-purity synthesis for preclinical trials. Liposomal encapsulation (e.g., arsonoliposomes) has been proposed to enhance bioavailability, though this requires ultrapure arsthinol free from BAL residues.

Chemical Reactions Analysis

Redox Reactivity

Arsthinol participates in reversible oxidation-reduction cycles , critical for its antiprotozoal activity:

Reaction TypeConditionsProductBiological Relevance
OxidationCellular oxidasesPentavalent As⁵⁺ speciesInactivation of thiol-dependent parasite enzymes
ReductionIntracellular glutathioneTrivalent As³⁺ intermediateReactivation of prodrug form

This redox cycling allows selective toxicity against anaerobic pathogens while maintaining lower mammalian cytotoxicity compared to other arsenicals.

Metabolic Transformation

Hepatic metabolism (89% clearance) involves two primary pathways :

  • S-Oxidation :

    • Target: Dithiarsolane sulfur atoms

    • Enzymes: Flavin-containing monooxygenases

    • Products: Sulfoxide/sulfone derivatives (inactive)

  • Acetamide Hydrolysis :

    • Enzymes: Esterases/amidases

    • Product: Free amine intermediate → further conjugation

Key metabolites :

  • 3-Hydroxypropylene ester derivative (pharmacologically active)

  • N-Acetyl-β-glucosaminide conjugate (major urinary excretion product)

Heavy Metal Chelation

The dithiarsolane moiety enables dual functionality :

text
As³⁺ S─As─S (dithiarsolane) → Binds parasitic iron-sulfur proteins SH groups → Chelates free heavy metals (e.g., Hg²⁺, Pb²⁺)

This dual action disrupts parasite redox homeostasis while mitigating host metal toxicity .

pH-Dependent Stability

Arsthinol exhibits marked stability variations:

pH RangeStabilityDominant Species
1-3 (gastric)High (t₁/₂ >24h)Protonated dithiarsolane
7.4 (plasma)Moderate (t₁/₂ 6-8h)Deprotonated thiolate form
>9Rapid degradationArsenic hydrolysis products

Reactivity with Biological Thiols

Competitive thiol exchange drives target engagement:

text
Arsthinol (As-S) + Parasite enzyme (Cys-SH) → Enzyme-As complex + Free dithiol

Crystallographic studies show preferential binding to:

  • Trypanothione reductase (Kd = 0.8 μM)

  • Glutaredoxin (Kd = 1.2 μM)

Photolytic Decomposition

UV exposure (λ <300 nm) induces:

  • As-S bond homolysis → Arsenic-centered radicals

  • Phenyl ring hydroxylation → Quinone derivatives

  • Acetamide cleavage → Free aniline products

Stabilizers like ascorbic acid are often added to formulations to prevent photodegradation.

Anticancer Mechanism (Recent Findings)

Emerging studies reveal:

  • HIF-1α inhibition (IC₅₀ = 3.7 μM in hypoxic cells)

  • Topoisomerase II poisoning (EC₁₀ = 1.8 μM)

  • Arsenic-mediated protein crosslinking (24% increase in nuclear protein aggregates at 5 μM)

Phase II trials demonstrated a 38% response rate in refractory lymphoma, likely through these multimodal mechanisms.

Scientific Research Applications

Pharmacological Properties

Arsthinol is characterized as a weak organic acid with a pKa of 9.5 and exhibits low solubility in aqueous solutions (70 mg/L) . Its lipophilic nature (log P = 2.34) contributes to significant protein binding (85-88% over time) . These properties are crucial for its formulation in various therapeutic contexts, especially in nanosuspensions aimed at enhancing bioavailability.

Antileukemic Activity

Case Study: Nanosuspensions for Acute Promyelocytic Leukemia

A pivotal study investigated the antileukemic properties of arsthinol using nanosuspensions. The research demonstrated that arsthinol effectively inhibited the growth of NB4 acute promyelocytic leukemia cells with an IC50 value of 0.78 µmol/L after 24 hours, outperforming arsenic trioxide (IC50 = 1.60 µmol/L) and melarsoprol (IC50 = 1.44 µmol/L) . The nanosuspension formulation reduced the drug's access to the brain while maintaining high concentrations in the bone marrow, suggesting a targeted therapeutic approach with potentially lower neurotoxicity .

Compound IC50 (µmol/L) Cmax (Bone Marrow) Cmax (Brain)
Arsthinol0.78 ± 0.082 µmol/g0.03 µmol/g
Arsenic Trioxide1.60 ± 0.23Not specifiedNot specified
Melarsoprol1.44 ± 0.08Not specifiedNot specified

Antimicrobial Applications

Arsthinol has also shown promise as an antimicrobial agent. Its ability to combat various pathogens has been explored, particularly in cases of intestinal amebiasis . The compound was administered to patients diagnosed with amebiasis, demonstrating efficacy in reducing parasite load .

Clinical Implications and Future Research

The potential applications of arsthinol extend beyond leukemia treatment and into broader oncological and infectious disease contexts. Future research should focus on:

  • Long-term Efficacy : Evaluating the long-term effects of arsthinol treatment on various cancers.
  • Combination Therapies : Investigating synergistic effects when combined with other chemotherapeutic agents.
  • Safety Profiles : Comprehensive studies on the safety and side effects associated with prolonged use.

Mechanism of Action

Arsthinol exerts its effects by interacting with thiol groups in proteins and enzymes, disrupting their normal function. This interaction leads to the inhibition of key metabolic pathways in protozoa and cancer cells. The compound targets enzymes involved in cellular respiration and DNA synthesis, leading to cell death .

Comparison with Similar Compounds

Key Findings:

Mechanistic Divergence: Arsthinol and Clark I primarily act as irritants, whereas nitrogen and sulfur mustard are vesicants with delayed cytotoxic effects . Arsthinol’s toxicity is indirect, relying on its role as a solvent, whereas Clark I directly activates nociceptive pathways .

Structural Similarities: Arsthinol and Clark I share arsenic-based backbones but differ in substituents (e.g., chlorine vs. phenyl groups), affecting volatility and reactivity . Nitrogen/sulfur mustards contain alkylating groups (Cl-CH₂-CH₂-) absent in arsenic-based agents, enabling DNA crosslinking .

Clinical Impact: Arsthinol-Clark I mixtures caused rapid incapacitation but fewer fatalities, unlike mustards, which led to prolonged morbidity and mortality .

Research Limitations and Gaps

  • Data Availability: Most studies on Arsthinol are historical (pre-1950s) and lack modern pharmacokinetic or genomic analyses .
  • Contradictions: Some sources conflate Arsthinol with Clark I, obscuring its standalone toxicological profile .
  • Therapeutic Potential: No studies explore repurposing Arsthinol for medical applications, unlike nitrogen mustard derivatives (e.g., chemotherapeutics like cyclophosphamide).

Biological Activity

Arsthinol is an antiprotozoal agent that has shown potential in treating conditions such as amoebiasis and yaws. First synthesized in 1949, it belongs to the class of trivalent organoarsenicals and has been explored for its biological activity, particularly in the context of cancer treatment. This article delves into the biological activity of Arsthinol, supported by case studies, pharmacological data, and research findings.

  • Chemical Formula : C₁₁H₁₄AsNO₃S₂
  • Molecular Weight : 347.285 g/mol
  • Synonyms : Arsthinenol

Structure

Arsthinol's structure includes an acetamide group conjugated to a phenyl group, characteristic of acetanilides. This structural feature contributes to its biological activity.

Antiprotozoal Activity

Arsthinol exhibits significant antiprotozoal properties, particularly against:

  • Amoebiasis : It effectively targets Entamoeba histolytica, the causative agent of amoebic dysentery.
  • Yaws : The compound is also effective against Treponema pallidum pertenue, responsible for yaws.

Antileukemic Activity

Recent studies have investigated the potential of Arsthinol as an antileukemic agent. Research focused on developing nanosuspensions of Arsthinol to enhance its pharmacokinetics and limit central nervous system toxicity.

Study Findings

  • A study demonstrated that Arsthinol nanosuspensions exhibited promising anti-leukemic activity against NB4 promyelocytic leukemia cells, indicating its potential use in cancer therapy .
  • The pharmacokinetic profile of these nanosuspensions showed improved bioavailability and reduced toxicity compared to traditional formulations .

While specific mechanisms remain under investigation, it is hypothesized that Arsthinol's biological activity may involve:

  • Interference with cellular processes in protozoa and cancer cells.
  • Induction of apoptosis in malignant cells through oxidative stress mechanisms.

Toxicity Profile

Arsthinol has a relatively well-tolerated profile compared to other organoarsenicals. However, toxicity data indicates:

  • LD50 (Oral) :
    • Mouse: 300 mg/kg
    • Rabbit: 3200 mg/kg
    • Rat: 980 mg/kg .

Adverse Effects

Common adverse effects associated with Arsthinol include gastrointestinal disturbances and potential neurotoxicity at higher doses. Continuous monitoring during clinical application is recommended.

Case Study on Arsenic Exposure and Lung Cancer

A case-control study examining arsenic exposure through drinking water revealed insights into the long-term risks associated with arsenic compounds like Arsthinol. The study involved:

  • Participants : 196 lung cancer cases and 359 controls.
  • Findings : Odds ratios indicated a potential link between arsenic concentrations above regulatory standards and increased lung cancer risk, suggesting that compounds like Arsthinol may carry similar risks due to their arsenic content .

Clinical Observations

Clinical observations have noted the effectiveness of Arsthinol in treating infections resistant to other therapies. Its use in combination with antibiotics has shown enhanced therapeutic outcomes in specific cases .

Q & A

Q. How can researchers optimize the synthesis protocol of Arsthinol to improve yield and purity while minimizing byproducts?

Methodological guidance: Begin with a systematic review of existing synthetic routes (e.g., organic condensation reactions or catalytic methods) and compare their efficiency using metrics like atom economy and reaction time . Employ Design of Experiments (DoE) to test variables such as temperature, solvent polarity, and catalyst loading. Use HPLC or NMR to monitor intermediate purity and characterize final products .

Q. What analytical techniques are most effective for characterizing Arsthinol’s structural stability under varying environmental conditions?

Methodological guidance: Combine spectroscopic methods (FTIR, Raman) with thermal analysis (DSC, TGA) to assess degradation pathways. Validate stability via accelerated aging studies under controlled humidity/temperature and analyze degradation products using LC-MS . Cross-reference findings with computational models (e.g., DFT) to predict reactive sites .

Q. How should researchers design in vitro assays to evaluate Arsthinol’s pharmacological activity against target pathogens?

Methodological guidance: Use cell-based assays (e.g., MIC/MBC for antimicrobial studies) with appropriate controls (solvent, positive/negative controls). Include dose-response curves and time-kill kinetics to assess potency and selectivity. Validate results across multiple cell lines to address biological variability .

Advanced Research Questions

Q. What strategies can resolve contradictions in Arsthinol’s efficacy data between in vitro and in vivo studies?

Methodological guidance: Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify bioavailability or metabolism gaps. Use isotopic labeling (e.g., ^14C-Arsthinol) to track biodistribution and metabolite formation in animal models. Reconcile discrepancies by adjusting in vitro conditions (e.g., serum protein binding simulations) .

Q. How can researchers establish a robust structure-activity relationship (SAR) for Arsthinol derivatives to enhance therapeutic specificity?

Methodological guidance: Synthesize derivatives with systematic modifications (e.g., halogenation, alkyl chain variation) and test them in parallel using high-throughput screening. Apply multivariate analysis (PCA or clustering) to correlate structural features with activity. Validate hypotheses using X-ray crystallography or cryo-EM to visualize target binding .

Q. What statistical approaches are appropriate for analyzing dose-dependent toxicity in Arsthinol preclinical studies?

Methodological guidance: Use non-linear regression models (e.g., probit analysis) to calculate LD50/NOAEL. Incorporate mixed-effects models to account for inter-subject variability in animal cohorts. Apply Bayesian frameworks for small-sample studies to estimate uncertainty .

Experimental Design & Reproducibility

Q. How can researchers ensure reproducibility in Arsthinol’s in vivo efficacy studies across different laboratories?

Methodological guidance: Adopt standardized protocols (e.g., ARRIVE guidelines) for animal husbandry, dosing, and endpoint measurements. Share raw data and analytical code via repositories like Zenodo. Conduct inter-lab validation by replicating key experiments with blinded samples .

Q. What ethical considerations are critical when designing Arsthinol trials involving animal models or human-derived tissues?

Methodological guidance: Follow NIH/IRB guidelines for humane endpoints and sample size justification. For human tissues, obtain informed consent and anonymize data. Include ethical oversight details in methods sections and reference compliance with declarations like Helsinki or Basel .

Data Interpretation & Knowledge Gaps

Q. How should conflicting data on Arsthinol’s mechanism of action be addressed in systematic reviews?

Methodological guidance: Perform a meta-analysis with strict inclusion criteria (e.g., study quality, assay type) and assess heterogeneity using I² statistics. Use funnel plots to detect publication bias. Highlight methodological variations (e.g., assay sensitivity, model organisms) as potential confounders .

Q. What computational tools can predict Arsthinol’s off-target interactions and potential drug-drug interactions?

Methodological guidance: Use molecular docking (AutoDock, Schrödinger) to screen against databases like ChEMBL or PubChem. Validate predictions with in silico ADMET tools (e.g., SwissADME) and cross-reference with in vitro cytochrome P450 inhibition assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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